molecular formula C14H18N2O2S B2368840 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione CAS No. 1008213-31-7

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione

Cat. No.: B2368840
CAS No.: 1008213-31-7
M. Wt: 278.37
InChI Key: DZSMLMDZUGXUEX-UHFFFAOYSA-N
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Description

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is a synthetic compound based on the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery . This scaffold is characterized by a five-membered ring containing nitrogen and sulfur atoms, with carbonyl groups at the 2 and 4 positions . The TZD core is a versatile pharmacophore known for its wide spectrum of biological activities . The primary research applications of TZD derivatives are in the fields of metabolic disease and oncology. In metabolic research, TZDs are renowned for their role as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of this nuclear receptor regulates the expression of genes involved in glucose and lipid metabolism, improving insulin sensitivity and making such compounds valuable tools for investigating type 2 diabetes pathways . Furthermore, TZD derivatives have demonstrated substantial potential in anticancer research. Studies show that these compounds can induce apoptosis, arrest the cell cycle, and inhibit glucose transporters (GLUTs) that are often upregulated in cancer cells, effects that can occur independently of PPARγ activation . Beyond these core areas, the TZD scaffold is also investigated for its antimicrobial , antioxidant , and anti-inflammatory properties . The specific substitution pattern at the 3- and 5-positions of the TZD ring is critical for modulating its biological activity and selectivity . The presence of a butyl group at the 3-position and an m-tolylamino group at the 5-position in this particular compound offers a unique profile for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a key intermediate or final compound for screening against various biological targets. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-butyl-5-(3-methylanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-3-4-8-16-13(17)12(19-14(16)18)15-11-7-5-6-10(2)9-11/h5-7,9,12,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSMLMDZUGXUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione typically involves a multicomponent reaction. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot reaction is efficient and yields the desired thiazolidine derivatives with good selectivity and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and various substituted thiazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity. In the case of its anticancer activity, the compound may inhibit cell proliferation by interfering with specific signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Structural Comparison

Substituents at the C3 and C5 positions critically determine the biological activity and pharmacokinetic properties of TZD derivatives. Below is a structural comparison (Table 1):

Table 1: Structural and Functional Comparison of Thiazolidine-2,4-dione Derivatives

Compound Name C3 Substituent C5 Substituent Biological Target/Activity Key References
3-Butyl-5-(m-tolylamino)TZD Butyl m-Tolylamino PPAR-γ (inferred), Kinases (inferred)
(Z)-5-(4-Methoxybenzylidene)-3-coumarinylTZD (5g) Coumarinylmethyl 4-Methoxybenzylidene Not specified
YPC-21440 Imidazo[1,2-b]pyridazine 4-Methylpiperazinylphenyl Pan-Pim Kinase Inhibitor
SD-1 (Antidiabetic derivative) 2-Pyridinylbenzylidene PPAR-γ (Antidiabetic)
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)TZD Diisopropylaminoethyl 4-Methoxybenzylidene Structural/π-π interactions
3-(2-Aminoethyl)-5-(3-phenylpropylidene)TZD Aminoethyl 3-Phenylpropylidene Raf/MEK/ERK, PI3K/Akt (Anticancer)

Key Observations :

  • The m-tolylamino group at C5 differs from common benzylidene substituents, possibly enabling unique hydrogen-bond interactions with targets like PPAR-γ or kinases .

Antidiabetic Activity :

  • C5-Benzylidene derivatives (e.g., SD-1) show PPAR-γ agonism comparable to Pioglitazone, reducing glucose levels in diabetic mice without toxicity at 2000 mg/kg .
  • Inference for Target Compound: The m-tolylamino group may interact with PPAR-γ residues (Leu270, Gln283) similarly to Rosiglitazone, but its amino group could enhance selectivity .

Anticancer Activity :

  • VEGFR-2 inhibitors (e.g., YPC-21440) demonstrate nanomolar IC50 values against Pim kinases, critical for cell proliferation .
  • Inference for Target Compound: The butyl group might improve cell membrane penetration, while the m-tolylamino group could modulate kinase inhibition through steric or electronic effects .
Pharmacological and Toxicity Profiles

Table 3: Toxicity and Efficacy Comparison

Compound Activity Toxicity Profile Reference
Rosiglitazone PPAR-γ Agonist (Antidiabetic) Cardiovascular toxicity
SD-1 PPAR-γ Agonist (Antidiabetic) No toxicity at 2000 mg/kg
3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)TZD ERK1/2 Inhibitor (Anticancer) Selective for melanoma cells

Key Notes:

  • Existing TZDs (e.g., Rosiglitazone) face toxicity limitations, but C5 modifications (e.g., SD-1) mitigate these issues .
  • The target compound’s butyl group may reduce hepatotoxicity risks compared to smaller alkyl chains, though in vivo studies are needed.
Molecular Interactions

Docking studies reveal:

  • SD-1 and Rosiglitazone bind PPAR-γ via Leu270 and Gln283, stabilizing the active conformation .
  • Anticancer TZDs (e.g., YPC-21440) occupy hydrophobic kinase pockets through arylidene substituents .
  • Inference for Target Compound: The m-tolylamino group may form hydrogen bonds with catalytic lysine residues in kinases or PPAR-γ, while the butyl chain fills hydrophobic pockets.

Biological Activity

3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Primary Target : The primary target of this compound is the peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a crucial role in regulating lipid metabolism and glucose homeostasis.

Mode of Action : The compound interacts with PPARγ, leading to improved insulin sensitivity and hypoglycemic effects. By binding to PPARγ, it modulates the expression of genes involved in lipid metabolism and glucose regulation, which can have beneficial effects in metabolic disorders such as type 2 diabetes .

Antidiabetic Effects

Research indicates that thiazolidinediones, including this compound, enhance insulin sensitivity by activating PPARγ. This activation promotes the uptake of free fatty acids by adipocytes, leading to reduced fat storage in muscles and liver. Additionally, it increases adiponectin secretion while decreasing pro-inflammatory mediators like TNF-α and IL-6 .

Anticancer Properties

This compound has shown promising anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and inhibition of topoisomerase enzymes . In particular, derivatives of thiazolidinediones have been studied for their ability to induce cell death in breast cancer cells (MCF-7), demonstrating dose-dependent effects .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its structural characteristics allow it to disrupt microbial cell functions, making it a candidate for further exploration in antibiotic development.

Case Studies and Experimental Data

StudyFindings
Demonstrated that binding to PPARγ enhances insulin sensitivity and reduces blood glucose levels in diabetic models.
Showed that derivatives inhibited breast cancer cell proliferation through apoptosis and topoisomerase inhibition.
Highlighted the anti-inflammatory effects linked to PPARγ activation, reducing levels of inflammatory cytokines.

Q & A

Q. What synthetic methodologies are commonly employed for 3-Butyl-5-(m-tolylamino)thiazolidine-2,4-dione and related thiazolidinediones?

Thiazolidinediones are synthesized via cyclocondensation or Knoevenagel condensation. For example:

  • Cyclocondensation : Jahan et al. used morpholine as a catalyst under reflux to synthesize 3-m-tolyl derivatives with yields of 70–85% .
  • Knoevenagel Condensation : Aromatic aldehydes react with thiazolidine-2,4-dione in ethanol/piperidine, yielding 60–75% after recrystallization .
  • Green Synthesis : Water-based methods reduce environmental impact, achieving 65–80% yields .

Table 1: Synthesis Method Comparison

MethodCatalyst/SolventConditionsYield (%)Reference
CyclocondensationMorpholineReflux, 6–8 hrs70–85
KnoevenagelPiperidine/EtOHReflux, 4–6 hrs60–75
Green SynthesisWaterReflux, 3–5 hrs65–80

Q. Which analytical techniques are essential for characterizing thiazolidinedione derivatives?

Key techniques include:

  • Spectroscopy :
  • IR : Identifies carbonyl (C=O, 1700–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .

  • NMR : Confirms substituent positions via aromatic proton shifts (δ 6.8–7.5 ppm) and alkyl chain integration .

    • Chromatography : TLC (Rf values) monitors reaction progress .
    • Elemental Analysis : Validates purity (C, H, N, S % within ±0.3% of theoretical) .

    Table 2: Representative Characterization Data

    Compound*m.p. (°C)Yield (%)IR (C=O, cm⁻¹)NMR (Key Signals)
    (Z)-5-Benzylidene-3-...270611745, 1680δ 7.2–7.8 (m, Ar-H)

    *Analogous derivatives for illustrative purposes.

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict bioactivity of thiazolidinediones?

ICReDD’s approach integrates quantum chemical calculations and experimental data to design reactions efficiently. For example:

  • Reaction Path Search : Identifies transition states and intermediates, reducing trial-and-error experimentation .
  • Molecular Docking : Predicts binding modes with targets (e.g., aldose reductase) by simulating π-π stacking and hydrogen bonds with residues like Tyr48 .
  • Pharmacokinetic Modeling : Estimates solubility and bioavailability using logP and polar surface area calculations .

Q. How to resolve contradictions in structure-activity relationships (SAR) for thiazolidinediones?

SAR inconsistencies often arise from binding site heterogeneity. For example:

  • Binding Site Variability : Jahan et al. noted that structurally similar compounds interact with different subpockets of aldose reductase, altering affinity .
  • Methodological Solutions :
  • Flexible Docking : Accommodates protein conformational changes (e.g., induced-fit docking) .
  • Mutagenesis Studies : Validate critical residues (e.g., Trp79 mutation reduces affinity by 50%) .
  • X-ray Crystallography : Resolves 3D binding modes to guide SAR refinement .

Q. What strategies improve pharmacokinetic properties of thiazolidinediones for therapeutic applications?

Key approaches include:

  • Solubility Enhancement : Co-solvent systems (e.g., DMSO:PEG 400) or prodrug formulations (e.g., ester derivatives) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Bioavailability Testing : In vitro assays (Caco-2 permeability) and in vivo pharmacokinetic profiling (AUC, t₁/₂) .

Table 3: Pharmacokinetic Optimization Strategies

StrategyExample ModificationOutcomeReference
Prodrug DesignEsterification of -OH2x increased solubility
Structural HybridizationCoumarin-thiazolidinedione hybridsEnhanced permeability

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